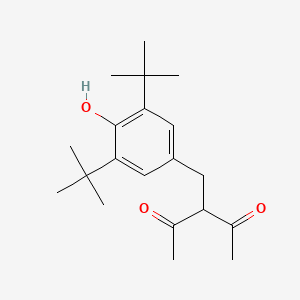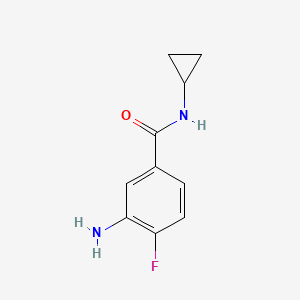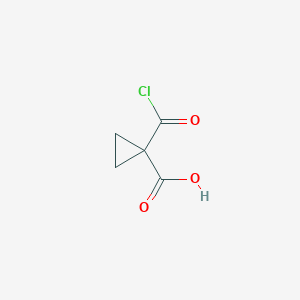
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE
Vue d'ensemble
Description
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE is an organic compound known for its antioxidant properties. It is a derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is commonly used in various industrial and research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with acetylacetone. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Utilized in the production of stabilizers for plastics and other materials to enhance their longevity and performance.
Mécanisme D'action
The antioxidant activity of 3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to stabilize reactive species. The compound’s bulky tert-butyl groups provide steric hindrance, which enhances its stability and effectiveness as an antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE is unique due to its specific structure, which combines the antioxidant properties of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with the diketone functionality of acetylacetone. This combination enhances its reactivity and effectiveness in various applications, making it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C20H30O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C20H30O3/c1-12(21)15(13(2)22)9-14-10-16(19(3,4)5)18(23)17(11-14)20(6,7)8/h10-11,15,23H,9H2,1-8H3 |
Clé InChI |
AALGRJGDVABXRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B8733348.png)




![7-Bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8733392.png)


